4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

Kinase inhibitor scaffold Click chemistry probe Physicochemical property optimization

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid (CAS 1872947-58-4, MF C₈H₇N₃O₃, MW 193.16) is a synthetic pyrimidine-5-carboxylic acid derivative bearing a propargyloxyamino (–ONH–CH₂–C≡CH) substituent at the 4-position. This compound is classified within the broader pyrimidinecarboxylic acid family, a privileged scaffold repeatedly exploited in kinase inhibitor discovery and as a versatile synthetic intermediate for decarboxylative cross-coupling diversification.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13303489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC#CCONC1=NC=NC=C1C(=O)O
InChIInChI=1S/C8H7N3O3/c1-2-3-14-11-7-6(8(12)13)4-9-5-10-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11)
InChIKeyAUEXTHKLGVVZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid – Core Identity and Structural Classification for Procurement Screening


4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid (CAS 1872947-58-4, MF C₈H₇N₃O₃, MW 193.16) is a synthetic pyrimidine-5-carboxylic acid derivative bearing a propargyloxyamino (–ONH–CH₂–C≡CH) substituent at the 4-position [1]. This compound is classified within the broader pyrimidinecarboxylic acid family, a privileged scaffold repeatedly exploited in kinase inhibitor discovery and as a versatile synthetic intermediate for decarboxylative cross-coupling diversification [2]. Its defining structural features are the terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the aminooxy (–O–NH–) linker, which introduces an additional oxime-ligation-competent reactive centre not present in simple amino-linked propargyl analogs [1].

Procurement Risk: Why Regioisomeric and Linker Analogs of 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid Are Not Interchangeable


Substituting 4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid with a closely related pyrimidine analog—even one sharing the identical molecular formula—carries quantifiable risk for assay reproducibility and SAR continuity. The 4-position aminooxy substitution places the reactive propargyl group ortho to the 5-carboxylic acid, establishing a unique spatial relationship that differs fundamentally from the 2-substituted regioisomer (CAS 1878574-90-3) . Furthermore, replacement with an amino-linked analog lacking the N–O bond (CAS 1698459-53-8) alters hydrogen-bond acceptor count, topological polar surface area (TPSA), and conformational flexibility—parameters that directly govern target binding and pharmacokinetic behaviour [1]. In propargyl-pyrimidine SAR, minor positional or linker-atom perturbations have been shown to shift MAO-B isoform selectivity by >100-fold, demonstrating that in-class substitution is not benign [2]. The evidence that follows quantifies these differentiation axes.

Quantitative Differentiation Evidence: 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid vs. Closest Structural Analogs


Aminooxy vs. Amino Linker: Quantitative Physicochemical Differentiation Against 4-[(Prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

The target compound incorporates an aminooxy (–O–NH–) linker between the pyrimidine core and the propargyl group, whereas the closest amino-linked analog, 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid (CAS 1698459-53-8), uses a direct amino (–NH–) linkage . The additional oxygen atom in the target compound increases molecular weight by 16.00 Da (193.16 vs. 177.16) and adds one hydrogen-bond acceptor, resulting in a computed Topological Polar Surface Area (TPSA) of 84.3 Ų [1]. The amino-linked comparator, lacking this oxygen, has a lower TPSA (estimated ~67 Ų based on structural subtraction), predicting higher passive membrane permeability but reduced aqueous solubility relative to the target [1]. The N–O bond also lowers the pKₐ of the adjacent NH proton, altering the protonation state at physiological pH compared with the amino analog.

Kinase inhibitor scaffold Click chemistry probe Physicochemical property optimization

4-Position vs. 2-Position Regioisomerism: Spatial Relationship with the 5-Carboxylic Acid Group

The target compound (CAS 1872947-58-4) bears the propargyloxyamino substituent at the pyrimidine 4-position, placing it ortho to the 5-carboxylic acid. The positional isomer 2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid (CAS 1878574-90-3) carries the identical substituent at the 2-position, which is meta to the 5-COOH group . Despite sharing the identical molecular formula (C₈H₇N₃O₃) and molecular weight (193.16 Da), the two regioisomers present the propargyloxyamino group in distinct geometric relationships relative to the carboxylic acid. In the target (4-substituted), the two functional groups are adjacent on the pyrimidine ring, enabling potential intramolecular hydrogen bonding between the carboxylic acid OH and the pyrimidine N3 or the aminooxy NH. In the 2-isomer, this proximity is absent, and the substituent instead lies between the two ring nitrogens, altering the electronic environment of the pyrimidine core and the preferred binding conformation in kinase hinge regions [1].

Pyrimidine regioisomer SAR Kinase hinge-binding scaffold Substituent positional effects

Dual Click-Chemistry Functionality: Terminal Alkyne Plus Aminooxy Group as Orthogonal Reactive Handles

The target compound possesses two chemically orthogonal reactive handles on a single pyrimidine-5-carboxylic acid scaffold: a terminal alkyne (propargyl) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and an aminooxy (–O–NH–) group capable of rapid oxime ligation with aldehydes and ketones under mild, biocompatible conditions [1]. This dual functionality is absent in the simple amino-linked comparator 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid, which bears only the terminal alkyne handle. The aminooxy group has been shown to react chemoselectively with carbonyl groups at pH 4–7 to form stable oxime ethers, a reaction orthogonal to CuAAC [2]. This enables sequential, one-pot bioconjugation strategies—for example, CuAAC attachment to an azide-modified biomolecule followed by oxime ligation to a carbonyl-bearing fluorophore or affinity tag—without cross-reactivity between the two handles.

Bioorthogonal chemistry Chemical probe design Bifunctional linker

Propargyl-Pyrimidine Class-Level Evidence: Potent and Selective MAO-B Inhibition Confirmed for the Scaffold Family

Although no direct in-target biological data are publicly available for the specific compound 4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid, class-level evidence from structurally related propargyl-containing pyrimidines provides a quantitative benchmark for the scaffold's biological relevance. Tripathi and Ayyannan (2018) reported a series of 20 propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives screened against MAO-A and MAO-B isoforms using Amplex Red assays [1]. The most potent compound, MVB3, inhibited MAO-B with an IC₅₀ of 0.38 ± 0.02 μM, while the most selective compounds, MVB6 (IC₅₀ = 0.51 ± 0.04 μM) and MVB16 (IC₅₀ = 0.48 ± 0.06 μM), achieved >100-fold selectivity for MAO-B over MAO-A. All compounds were non-cytotoxic to SH-SY5Y neuroblastoma cells at 25 μM and functioned as reversible inhibitors [1]. This demonstrates that the propargyl-pyrimidine scaffold can deliver sub-micromolar potency coupled with high isoform selectivity—a property directly attributable to the terminal alkyne moiety present in the target compound.

Monoamine oxidase inhibition Neurodegenerative disease Propargyl pharmacophore

Vendor-Supplied Purity Specification and Storage Stability Benchmarking

The target compound is commercially available with a minimum purity specification of 95% from AKSci (Catalog 4276EK), with long-term storage recommended in a cool, dry place . Three closest analogs are supplied at comparable purity: 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid at 95% (Leyan, CAS 1698459-53-8) ; 2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid at 95% (Leyan, CAS 1878574-90-3) ; and 2-methyl-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid at 95% (Leyan, CAS 1934912-31-8) . While initial purity is equivalent across these analogs, the target compound's aminooxy (–O–NH–) linkage introduces a potential degradation pathway via N–O bond homolysis or acid-catalyzed cleavage that is absent in the amino-linked comparator, making analytical re-certification prior to use advisable for quantitative pharmacology studies.

Compound quality control Reproducibility Chemical procurement

Evidence-Backed Application Scenarios for 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid


Dual-Handle Chemical Probe Synthesis via Sequential CuAAC and Oxime Ligation

The simultaneous presence of a terminal alkyne and an aminooxy group on the same pyrimidine-5-carboxylic acid scaffold enables two-step, one-pot bioconjugation workflows. Step 1: CuAAC reaction between the terminal alkyne and an azide-functionalized biomolecule (e.g., azido-peptide or azido-oligonucleotide) installs the first payload. Step 2: The aminooxy group is then reacted with an aldehyde- or ketone-bearing fluorophore, biotin tag, or PEG chain via oxime ligation at pH 4–7 [1]. This sequential, orthogonal strategy eliminates the need for protecting-group chemistry and is not achievable with the simpler amino-linked analog (CAS 1698459-53-8), which lacks the oxime-competent aminooxy handle. This scenario is directly supported by the dual-functionality differentiation evidence established in Section 3, Evidence Item 3.

Regioisomer-Specific Kinase Hinge-Binder Fragment for JAK/Tyk2 SAR Exploration

The 4-position propargyloxyamino substituent places the reactive alkyne ortho to the 5-carboxylic acid, creating a geometry that positions the terminal alkyne toward the solvent-exposed region of kinase hinge-binding pockets when the pyrimidine core engages the hinge via N1 and the 4-substituent projects into the selectivity pocket [1]. This specific substitution pattern is distinct from the 2-position regioisomer (CAS 1878574-90-3), which orients the propargyl group differently relative to the hinge. In the broader pyrimidine-5-carboxylic acid class, 4-substituted analogs have been demonstrated as JAK and Syk kinase inhibitors with picomolar potency (e.g., BindingDB entry BDBM254982: IC₅₀ = 0.620 nM against JAK2) [2]. This scenario derives from the regioisomerism evidence in Section 3, Evidence Item 2.

MAO-B Inhibitor Lead Optimization Leveraging the Propargyl Pharmacophore

Class-level evidence demonstrates that propargyl-substituted pyrimidines achieve sub-micromolar MAO-B inhibition (IC₅₀ 0.38–0.51 μM) with >100-fold selectivity over MAO-A [1]. The target compound can serve as a starting fragment for structure-based optimization, where the 5-carboxylic acid provides a vector for amide coupling to introduce substituents probing the MAO-B entrance cavity, while the propargyl group occupies the hydrophobic aromatic cage near the FAD cofactor. The aminooxy linker introduces an additional hydrogen-bond donor/acceptor site that can be exploited for water-mediated interactions with Tyr435 or Tyr398 in the MAO-B active site. This scenario is supported by the class-level evidence in Section 3, Evidence Item 4.

Decarboxylative Cross-Coupling Substrate for Diversification of C5-Substituted Pyrimidine Libraries

Pyrimidine-5-carboxylic acids have been established as versatile substrates for Pd/Ag-catalyzed decarboxylative C–C cross-coupling with aryl iodides, alkenes, and bromoalkynes, enabling rapid C5 diversification [1]. The target compound, bearing a 4-aminooxy-propargyl substituent and a 5-COOH group, is structurally primed for this transformation. Decarboxylative coupling at C5 would generate a 4-aminooxy-propargyl-5-aryl/alkenyl-pyrimidine library without disturbing the dual click handles, a strategy not available using the 2-substituted regioisomer, where decarboxylative coupling conditions may be compromised by steric or electronic interference from the adjacent N1–C2 substituent arrangement. This scenario is grounded in the synthetic utility context from Section 1 [2] and the regioisomerism evidence from Section 3, Evidence Item 2.

Quote Request

Request a Quote for 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.